3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride
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Overview
Description
Scientific Research Applications
Antitumor Activity
The compound has been studied for its antiproliferative activity against various human tumor cell lines. For instance, derivatives containing the 4-hydroxypiperidine group have shown moderate anti-proliferative activities . One derivative, referred to as compound 17i, exhibited significant activity with an IC50 value of 3.89 µM against H1975 cells . This compound was able to inhibit colony formation, cell migration, and induced apoptosis in a dose-dependent manner, as well as causing cell cycle arrest in the S phase .
Chemotherapy Drug Development
Due to its antitumor properties, EN300-27106113 could be a promising lead for the development of chemotherapy drugs. The pyrimidine ring, which is part of its structure, is a core skeleton of genetic material and is crucial for anticancer activity . The development of anticancer drugs with high specificity and low toxicity is a research focus, and this compound’s derivatives could contribute to this field .
Genetic Material Research
The compound’s pyrimidine ring is also significant for genetic material research. Pyrimidine rings are important nitrogen-containing heterocyclic compounds with a variety of biological activities, including antitumor effects . This makes EN300-27106113 a valuable compound for studying genetic material and its interactions with various substances.
Inhibitors for Enzymes and Kinases
Pyrimidine derivatives have been found to act as inhibitors for various enzymes and kinases, which are essential for cancer cell proliferation and survival . EN300-27106113 could serve as a base for synthesizing inhibitors like glycogen synthase kinase (GSK) inhibitors, tyrosine kinase inhibitors (TKIs), and others .
Cell Migration and Metastasis Studies
The compound has been used to study the prevention of cancer cell migration. In particular, compound 17i’s effect on preventing the migration of cancer cells was evaluated using the Transwell assay . This application is crucial for understanding and potentially inhibiting the metastasis of cancer cells.
Apoptosis and Cell Cycle Analysis
EN300-27106113 derivatives have been utilized to induce apoptosis in a dose-dependent manner and to analyze cell cycle arrest . These studies are fundamental for understanding the mechanisms of cell death and proliferation, which are key in cancer research and therapy development.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWSTQSSABWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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